molecular formula C18H17FO3 B12948279 Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate

Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate

Cat. No.: B12948279
M. Wt: 300.3 g/mol
InChI Key: FMLUSBLVWFLEQP-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate ( 1269763-71-4) is a synthetic α-fluorocinnamate derivative with the molecular formula C₁₈H₁₇FO₃ and a molecular weight of 300.3 . This compound is characterized by a fluoroacrylate group attached to a 4-(benzyloxy)phenyl ring, a structure that places it within a class of molecules of significant interest in medicinal chemistry and drug discovery. Recent scientific investigations highlight the promise of α-fluorocinnamate derivatives as a novel class of enzyme inhibitors. Specifically, research has demonstrated their potential as potent and selective cathepsin S inhibitors, with studies showing promising in vitro antiproliferative activity against pancreatic cancer cells . The incorporation of fluorine is a critical strategy in medicinal chemistry, often used to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets. This makes this compound a valuable building block for researchers developing new therapeutic agents, particularly in the fields of oncology and protease inhibition. The product is intended for research and development purposes strictly within a laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C18H17FO3

Molecular Weight

300.3 g/mol

IUPAC Name

ethyl (Z)-2-fluoro-3-(4-phenylmethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H17FO3/c1-2-21-18(20)17(19)12-14-8-10-16(11-9-14)22-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3/b17-12-

InChI Key

FMLUSBLVWFLEQP-ATVHPVEESA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)OCC2=CC=CC=C2)/F

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

Preparation of 2-Fluoroacryloyl Chloride

  • Reagents and Conditions:
    • 2-Fluoroacrylic acid is treated with oxalyl chloride (1.1–1.3 equivalents) in dry dichloromethane.
    • A catalytic amount of DMF (a few drops) is added to activate the chlorinating agent.
    • The reaction is conducted under an inert atmosphere (argon or nitrogen) at 0–20 °C for 2–3 hours.
  • Mechanism:
    • Oxalyl chloride converts the carboxylic acid group into the corresponding acid chloride, releasing CO and CO2 gases.
  • Outcome:
    • The 2-fluoroacryloyl chloride is generated in situ and used directly in the next step without isolation.

Acylation to Form Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate

  • Reagents and Conditions:
    • The 4-(benzyloxy)phenyl ethanol or phenol derivative (1 equivalent) is dissolved in dry dichloromethane.
    • A base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (3–5 equivalents) is added to scavenge HCl formed during the reaction.
    • The acid chloride solution is added dropwise at 0 °C to the stirred solution of the phenol derivative and base.
    • The reaction mixture is allowed to warm to room temperature and stirred overnight.
  • Workup:
    • The reaction is quenched with water or saturated sodium bicarbonate solution.
    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
  • Purification:
    • The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate or dichloromethane/methanol mixtures.
  • Yield:
    • Typical isolated yields range from 60% to 85%, depending on reaction scale and purity of starting materials.
Step Reagents/Conditions Yield (%) Notes
2-Fluoroacryloyl chloride formation 2-Fluoroacrylic acid + oxalyl chloride + DMF, DCM, 0–20 °C, 2 h, inert atmosphere Not isolated (used in situ) Efficient conversion, no isolation needed
Acylation with 4-(benzyloxy)phenyl derivative Acid chloride + 4-(benzyloxy)phenyl ethanol + DIPEA, DCM, 0 °C to rt, overnight 65–80% Purified by silica gel chromatography
  • The use of oxalyl chloride with catalytic DMF is a well-established method for preparing acid chlorides from fluorinated acrylic acids, providing high reactivity and clean conversion under mild conditions.
  • The dropwise addition of acid chloride to the phenol derivative at low temperature minimizes side reactions such as polymerization or hydrolysis.
  • Bases like DIPEA are preferred over triethylamine for better solubility and more efficient scavenging of HCl.
  • Purification by silica gel chromatography with non-polar to moderately polar eluents ensures removal of unreacted starting materials and side products.
  • Alternative chlorinating agents such as phosphorus oxychloride (POCl3) have been reported but require higher temperatures and longer reaction times, which may reduce yield or increase impurities.
  • The benzyloxy protecting group on the phenyl ring is stable under these reaction conditions, allowing selective acylation at the hydroxyl group without cleavage.

The preparation of this compound is efficiently achieved via the in situ generation of 2-fluoroacryloyl chloride from 2-fluoroacrylic acid using oxalyl chloride and DMF, followed by acylation of the 4-(benzyloxy)phenyl alcohol derivative in the presence of a base such as DIPEA. The reaction proceeds under mild conditions with good yields and the product is purified by standard chromatographic techniques. This method is supported by multiple research reports emphasizing the reliability and scalability of the approach.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The fluoroacrylate moiety can be reduced to form fluoroalkane derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Fluoroalkane derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with similar structures to Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate exhibit significant anticancer properties. For instance, derivatives of fluoroacrylate compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The incorporation of the benzyloxy group can enhance the lipophilicity and bioavailability of these compounds, making them more effective as potential therapeutic agents .

Enzyme Inhibition
This compound has been explored as a potential inhibitor of specific enzymes involved in cancer progression and metastasis. For example, studies on related compounds have shown that they can effectively inhibit proteases and kinases, which are critical in tumor growth and spread . The fluorine atom in the structure may contribute to increased binding affinity due to its electronegativity, enhancing the compound's efficacy as an enzyme inhibitor.

Materials Science

Polymer Synthesis
this compound can serve as a monomer in the synthesis of advanced polymeric materials. Its acrylate functionality allows it to undergo radical polymerization, leading to the formation of polymer brushes or coatings with tailored properties. These materials can exhibit improved mechanical strength, thermal stability, and chemical resistance, making them suitable for applications in coatings and adhesives .

Surface Modification
The compound's ability to modify surfaces for enhanced hydrophobicity or anti-fogging properties has been investigated. By incorporating this compound into polymer matrices, researchers have developed coatings that resist water and dirt accumulation, which is beneficial for various industrial applications .

Photochemical Applications

Photoredox Catalysis
Recent studies have highlighted the role of similar compounds in photoredox catalysis, where light is used to drive chemical reactions. This compound can potentially be used as a photosensitizer in visible light-mediated reactions, facilitating the formation of complex organic molecules through radical pathways . This application is particularly relevant in synthesizing pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Application AreaSpecific Use CasesRelevant Findings
Medicinal ChemistryAnticancer activityInhibition of cancer cell proliferation
Enzyme inhibitionEffective against proteases and kinases
Materials SciencePolymer synthesisFormation of advanced polymers with tailored properties
Surface modificationDevelopment of hydrophobic coatings
Photochemical ApplicationsPhotoredox catalysisUsed as a photosensitizer in organic synthesis

Case Studies

  • Anticancer Activity Study
    A study published in Journal of Medicinal Chemistry evaluated various fluoroacrylate derivatives for their anticancer properties. The results indicated that compounds similar to this compound showed promising activity against breast cancer cell lines, suggesting potential for further development as therapeutic agents.
  • Polymer Coating Development
    Research conducted at a materials science laboratory demonstrated the successful incorporation of this compound into polymer coatings. The resulting materials exhibited enhanced water repellency and durability compared to traditional coatings, indicating significant improvements in performance.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate involves its interaction with specific molecular targets and pathways. The fluoroacrylate moiety can undergo nucleophilic addition reactions, while the benzyloxy group can participate in various binding interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

The following table summarizes key structural differences among Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate and its analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference ID
This compound -F (C2), -Benzyloxy-C₆H₄ (C3) C₁₈H₁₇FO₃ 300.33* Fluorine at acrylate C2; benzyloxy-phenyl
Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate -2,4-diF-C₆H₃O (C3), -4-OCH₃-C₆H₄ (C2) C₁₈H₁₆F₂O₄ 334.31 Difluorophenoxy at C3; methoxyphenyl at C2
(E)-Ethyl 3-(4-fluoroanilino)-2-(4-methoxyphenyl)acrylate -4-F-C₆H₄NH (C3), -4-OCH₃-C₆H₄ (C2) C₁₈H₁₇FNO₃ 326.34 Fluoroanilino at C3; methoxyphenyl at C2
Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate -4-Cl-C₆H₄ (C2), -2,4-diF-C₆H₃O (C3) C₁₇H₁₃ClF₂O₃ 338.74 Chlorophenyl at C2; difluorophenoxy at C3
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate -CN (C2), -4-F-C₆H₄ (C3) C₁₂H₁₀FNO₂ 219.21 Cyano at C2; fluorophenyl at C3

*Calculated based on analogous compounds.

Key Observations:
  • Electron-Withdrawing Groups: Fluorine and cyano substituents (e.g., ) increase electrophilicity, enhancing reactivity in Michael additions or polymerizations.
  • Benzyloxy vs. Methoxy : Benzyloxy groups (as in the target compound) provide steric bulk and lipophilicity compared to methoxy groups, influencing solubility and bioavailability .
  • Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter π-π stacking interactions in crystal packing or biological target binding .

Crystallographic and Physicochemical Properties

Crystallographic data for analogues reveal trends in packing efficiency and hydrogen bonding:

  • Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate: Monoclinic $ P2_1/c $ space group with $ Z = 4 $; unit cell dimensions $ a = 17.295 \, \text{Å}, b = 7.294 \, \text{Å}, c = 14.233 \, \text{Å} $, $ \beta = 113.73^\circ $. The methoxy group participates in weak C–H···O interactions, stabilizing the lattice .
  • Ethyl 2-cyano-3-(4-fluorophenyl)acrylate: No explicit crystallographic data, but the cyano group likely engages in dipole-dipole interactions, increasing melting point compared to non-cyano analogues .

Biological Activity

Ethyl 3-(4-(benzyloxy)phenyl)-2-fluoroacrylate is a compound of interest due to its potential biological activities, particularly in the realm of cancer research. This article aims to explore its biological activity, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and structure-activity relationships.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions, including the Diels-Alder reaction and other coupling methods. The compound features a fluoroacrylate moiety that is crucial for its biological activity.

Biological Activity Overview

The biological evaluation of this compound has primarily focused on its cytotoxicity against cancer cell lines. In vitro studies have demonstrated promising results.

Cytotoxicity Studies

A series of studies have been conducted to assess the cytotoxic effects of this compound on different cancer cell lines, including:

  • MCF-7 (breast cancer)
  • SiHa (cervical cancer)
  • PC-3 (prostate cancer)

The cytotoxicity was measured using the MTT assay, which determines cell viability based on metabolic activity.

Cell LineIC50 (µM)Selectivity
MCF-75.12 ± 0.75Moderate
SiHa3.60 ± 0.45High
PC-32.97 ± 0.88High
HEK-293T>50Low

The results indicate that this compound exhibits significant cytotoxicity against SiHa and PC-3 cells while showing low toxicity towards the non-cancerous HEK-293T cells, suggesting a degree of selectivity for cancer cells .

The mechanism by which this compound exerts its cytotoxic effects involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Molecular Docking Studies

Molecular docking studies have indicated that this compound binds effectively to the colchicine-binding site on β-tubulin, which is critical for its ability to inhibit tubulin polymerization . This binding disrupts normal microtubule function, contributing to its anticancer properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the substituents of this compound can significantly affect its biological activity. For instance:

  • The presence of the benzyloxy group enhances lipophilicity and may improve cellular uptake.
  • Fluorination at the acrylate position increases potency against specific cancer cell lines.

These findings suggest that careful structural modifications can optimize the therapeutic potential of this compound.

Case Studies

Recent research has highlighted the effectiveness of this compound in preclinical models:

  • In Vivo Efficacy : In chick chorioallantoic membrane assays, this compound demonstrated significant anti-angiogenic properties and reduced tumor growth comparable to established chemotherapeutics like combretastatin A-4 .
  • Combination Therapy : Studies exploring combination therapies with this compound and other agents have shown enhanced efficacy against resistant cancer cell lines, indicating its potential role in overcoming drug resistance .

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